REACTION_CXSMILES
|
[ClH:1].Cl.[CH3:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]([CH2:10][S:11][C:12](=[NH:14])[NH2:13])[CH:5]=1.Cl.Cl.N1C=CC=CC=1CSC(=N)N>>[ClH:1].[Cl:1][CH2:10][C:6]1[CH:5]=[C:4]([CH3:3])[CH:9]=[CH:8][N:7]=1.[NH2:13][C:12]([NH2:14])=[S:11].[ClH:1].[ClH:1].[CH3:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]([CH2:10][S:11][C:12](=[NH:13])[NH2:14])[CH:5]=1 |f:0.1.2,3.4.5,6.7,9.10.11|
|
Name
|
2-(4-Methylpyrid-2-ylmethyl)isothiourea dihydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.Cl.CC1=CC(=NC=C1)CSC(N)=N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.Cl.N1=C(C=CC=C1)CSC(N)=N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClCC1=NC=CC(=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 376 g |
Name
|
|
Type
|
product
|
Smiles
|
NC(=S)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 185 g |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.CC1=CC(=NC=C1)CSC(N)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 411 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |